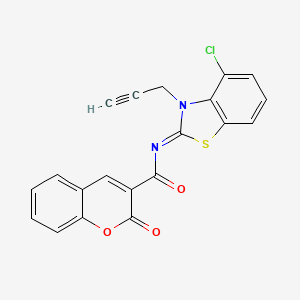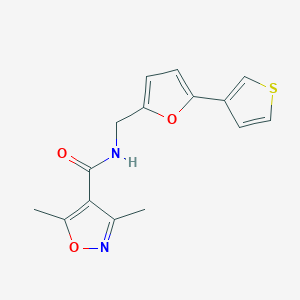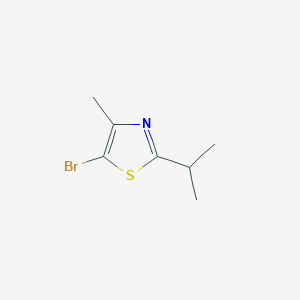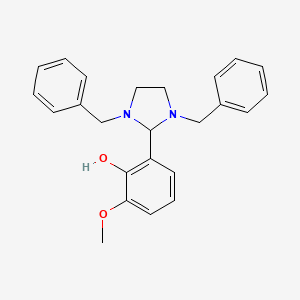
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C20H11ClN2O3S and its molecular weight is 394.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Studies
- Synthesis and Antibacterial Properties: N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), a related compound, was synthesized and its metal complexes were tested for antibacterial activities against various strains such as E. coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. The compounds showed significant activity relative to common antibiotics (Obasi et al., 2017).
Anticancer Agents
- Pro-apoptotic Indapamide Derivatives: Derivatives of indapamide, including compounds with a similar structure, showed proapoptotic activity on melanoma cell lines, suggesting their potential as anticancer agents (Yılmaz et al., 2015).
Adenosine Receptor Ligands
- Chromone–Thiazole Hybrids: These hybrids have been designed as potential ligands for human adenosine receptors, indicating a role in the treatment of conditions like inflammation and cardiovascular diseases (Cagide et al., 2015).
Electrophilic Substitution Reactions
- Synthesis and Reactivity Studies: Research has been conducted on the synthesis and subsequent reactions of benzothiazole derivatives, shedding light on their chemical reactivity and potential applications in synthesis chemistry (Aleksandrov et al., 2017).
Diuretic Activity
- In Vivo Diuretic Activity: Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and screened for diuretic activity, indicating potential applications in treating conditions like hypertension or edema (Yar et al., 2009).
Antipsychotic Agents
- Evaluation as Antipsychotic Agents: Certain heterocyclic carboxamides, structurally similar, have been prepared and evaluated as potential antipsychotic agents, indicating a potential application in mental health treatments (Norman et al., 1996).
Cyanide Anion Chemosensors
- Cyanide Detection: Derivatives of coumarin benzothiazole have been synthesized for use as chemosensors for cyanide anions, suggesting applications in environmental monitoring and safety (Wang et al., 2015).
Cytotoxicity Studies
- Cytotoxicity and QSAR Analysis: Certain chromone derivatives have been investigated for their cytotoxicity against cancer cell lines, offering insights into the development of new anticancer drugs (Shi et al., 2018).
Pharmaceutical Applications
- Chromium Measurement in Pharmaceuticals: Research involving benzamide derivatives like N-(thiazol-2-ylcarbamothioyl) benzamide has been conducted to develop new methods for measuring chromium in pharmaceutical samples (Vazifekhoran et al., 2023).
properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c1-2-10-23-17-14(21)7-5-9-16(17)27-20(23)22-18(24)13-11-12-6-3-4-8-15(12)26-19(13)25/h1,3-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVVCPIWZRNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B2746574.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)
![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)
![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)
![N-(3-methylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2746583.png)

![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)

![2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746591.png)